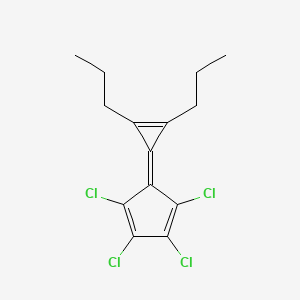
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene is a complex organic compound with the molecular formula C14H14Cl4 It is known for its unique structure, which includes a cyclopropenylidene group and multiple chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production and minimize by-products .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the cyclopropenylidene group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated cyclopentadienones, while reduction can produce partially dechlorinated derivatives .
科学的研究の応用
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
作用機序
The mechanism by which 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrachloro-5,6-dipropylpentatriafulvalene
- 1,2,3,4-Tetrachlor-5,6-dipropyl-calicen
Uniqueness
Compared to similar compounds, 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene stands out due to its unique cyclopropenylidene group and the specific arrangement of chlorine atoms.
特性
CAS番号 |
5680-25-1 |
|---|---|
分子式 |
C14H14Cl4 |
分子量 |
324.1 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(2,3-dipropylcycloprop-2-en-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C14H14Cl4/c1-3-5-7-8(6-4-2)9(7)10-11(15)13(17)14(18)12(10)16/h3-6H2,1-2H3 |
InChIキー |
JEKMNPQZUZYWII-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C1=C2C(=C(C(=C2Cl)Cl)Cl)Cl)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
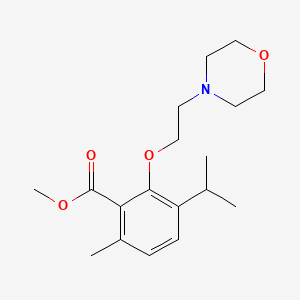
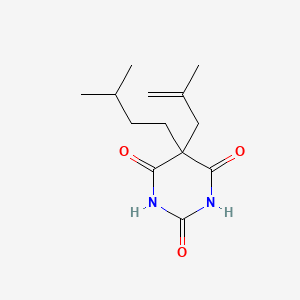
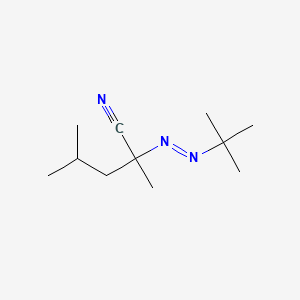
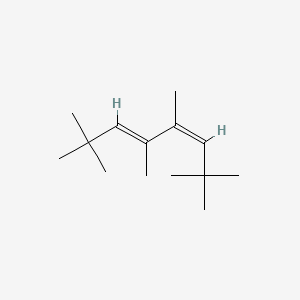
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
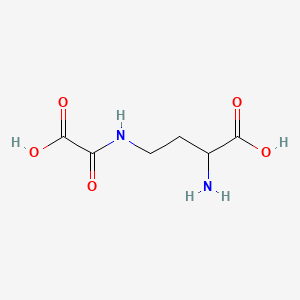
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
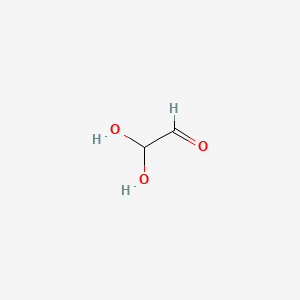
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
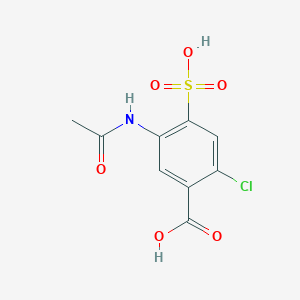
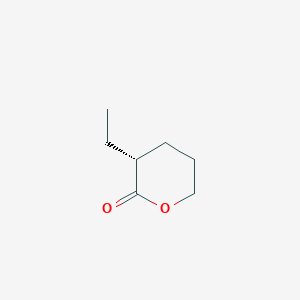
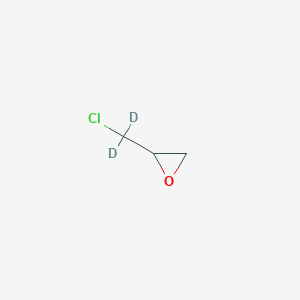
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
